2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid

Boronic Acid Acidity Suzuki Coupling Electronic Effects

Developing ferroelectric liquid crystal (FLC) formulations demands precise substitution-pattern control. The 2,3-difluoro motif in this boronic acid promotes the wide-range smectic C phase essential for FLC host matrices, while the n-hexyloxy chain tunes melting and clearing points for optimized thermal performance. • Enables Suzuki-Miyaura coupling to construct 2,3-difluoro-terphenyl/biaryl FLC cores • Moderate LogP (1.60) and hexyloxy tail ensure solubility in toluene/hexanes for homogeneous coupling reactions • Definitive C6 analog for systematic alkoxy chain-length studies alongside C3 (CAS 212837-49-5) and C4 (CAS 156487-12-6) congeners Supplied with batch-specific CoA (NMR, HPLC) for reproducible cross-coupling outcomes.

Molecular Formula C12H17BF2O3
Molecular Weight 258.07 g/mol
CAS No. 121219-20-3
Cat. No. B044144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid
CAS121219-20-3
Molecular FormulaC12H17BF2O3
Molecular Weight258.07 g/mol
Structural Identifiers
SMILESB(C1=C(C(=C(C=C1)OCCCCCC)F)F)(O)O
InChIInChI=1S/C12H17BF2O3/c1-2-3-4-5-8-18-10-7-6-9(13(16)17)11(14)12(10)15/h6-7,16-17H,2-5,8H2,1H3
InChIKeyRCHOIHOUIPPIJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid: Overview & Key Properties


2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid (CAS 121219-20-3) is a fluorinated arylboronic acid derivative that combines a boronic acid moiety with a 2,3-difluoro substitution pattern and a 4-position n-hexyloxy chain . It is primarily employed as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions for the construction of biaryl architectures in pharmaceutical intermediates and liquid crystal materials [1]. The compound has a molecular weight of 258.07 g/mol, a predicted pKa of 7.44, and a predicted LogP of 1.60 [2].

2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid: Irreplaceable Features


The substitution pattern of 2,3-difluoro-4-(n-hexyloxy)phenylboronic acid is not interchangeable with other arylboronic acids. The combined presence of two ortho/para-directing fluorine atoms and a para-electron-donating hexyloxy chain modulates both the electronic environment at the boron center and the compound's overall lipophilicity . These factors directly influence Suzuki coupling efficiency and the thermal behavior of derived liquid crystalline materials. Specifically, the 2,3-difluoro motif is known to promote wide-range smectic C phases, while the alkoxy tail length tunes the phase transition temperatures [1]. Substituting a shorter alkoxy chain or altering the fluorine substitution pattern yields different phase behavior and may require re-optimization of coupling conditions .

2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid: Quantitative Differentiation


pKa Shift vs. Non-Alkoxy 2,3-Difluorophenylboronic Acid

The presence of the electron-donating n-hexyloxy group reduces the acidity of the boronic acid relative to the non-alkoxy analog. The predicted pKa of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is 7.44 , whereas 2,3-difluorophenylboronic acid has a predicted pKa of 7.29 .

Boronic Acid Acidity Suzuki Coupling Electronic Effects

Lipophilicity (LogP) vs. 2,3-Difluorophenylboronic Acid

The n-hexyloxy substituent significantly increases the lipophilicity of the boronic acid. The predicted LogP of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is 1.60 [1], compared to a predicted LogP of 1.92 for 2,3-difluorophenylboronic acid [2].

Lipophilicity LogP Solubility Drug Design

Smectic C Phase Induction by 2,3-Difluoro Motif

The 2,3-difluoro substitution pattern on the phenyl ring is critical for inducing wide-range smectic C (Sc) phases and suppressing underlying smectic phases. Compounds containing this motif, such as those derived from 2,3-difluoroarylboronic acids, are reported to be excellent hosts for ferroelectric liquid crystal mixtures [1]. While specific transition temperature data for the exact hexyloxy derivative are not publicly available, the class-level behavior demonstrates that altering the fluorine substitution pattern (e.g., to 3,4-difluoro) or removing the alkoxy chain would fundamentally change the mesomorphic properties.

Liquid Crystals Ferroelectric Smectic C Phase Display Materials

Alkoxy Chain Length and Phase Transition Temperatures

The length of the alkoxy chain in 2,3-difluoro-4-alkoxyphenylboronic acid derivatives directly modulates the melting points and clearing temperatures of the resulting liquid crystalline materials. While direct comparative data for the hexyloxy analog are not available in open literature, structure-property relationships in related terphenyl systems demonstrate that increasing alkoxy chain length from propoxy (C3) to hexyloxy (C6) alters the phase transition temperatures, typically lowering the melting point and adjusting the Smectic C range [1]. For example, 2,3-difluoro-4-propoxyphenylboronic acid (CAS 212837-49-5) and 2,3-difluoro-4-butoxyphenylboronic acid (CAS 156487-12-6) are commercially available with different chain lengths, each yielding distinct thermal profiles [2].

Liquid Crystals Alkoxy Chain Transition Temperature Structure-Property Relationship

Storage Stability: Inert Atmosphere & Low Temperature

2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid requires storage at -20°C under an inert gas (nitrogen or argon) to prevent degradation . This is consistent with the known instability of polyfluorophenylboronic acids, which are prone to rapid deboronation under basic conditions . In contrast, non-fluorinated 4-hexyloxyphenylboronic acid (CAS 121219-07-7) may be stable at higher temperatures.

Boronic Acid Stability Storage Conditions Quality Assurance

2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid: Procurement Application Scenarios


Ferroelectric Liquid Crystal Host Synthesis

This compound serves as a key building block for constructing 2,3-difluoro-substituted terphenyl or biphenyl cores, which are essential components of ferroelectric liquid crystal (FLC) mixtures. The 2,3-difluoro motif provides the wide-range smectic C phase required for FLC host matrices, while the hexyloxy chain contributes to optimized melting and clearing points [1]. Procurement is justified when the target liquid crystal formulation specifically requires a 2,3-difluoro-4-hexyloxyphenyl unit to meet performance specifications in terms of response time and temperature range.

Suzuki Coupling for Lipophilic Drug Intermediates

The n-hexyloxy chain imparts enhanced solubility in non-polar organic solvents (e.g., toluene, hexanes) compared to shorter alkoxy or non-alkoxy analogs . This makes the boronic acid particularly suitable for coupling reactions where reaction homogeneity or easy phase separation is critical. Additionally, the moderate LogP of 1.60 suggests that derived biaryl products may exhibit favorable drug-like properties such as improved membrane permeability [2]. Researchers synthesizing lipophilic drug candidates should consider this reagent when a fluorinated, alkoxy-substituted aryl moiety is required in the final molecule.

Structure-Property Relationships in Fluorinated Mesogens

For academic or industrial groups systematically investigating the effect of terminal chain length on liquid crystal phase behavior, this compound provides a specific and reproducible entry point to the C6 alkoxy variant. Direct comparisons with the propoxy (C3, CAS 212837-49-5) and butoxy (C4, CAS 156487-12-6) analogs allow researchers to map the influence of alkoxy chain length on transition temperatures and phase ranges [3]. Procuring the exact hexyloxy analog ensures experimental consistency and enables valid comparative analysis across a homologous series.

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